molecular formula C12H17N3O2 B4060497 N-methyl-2-nitro-5-(piperidin-1-yl)aniline CAS No. 591735-92-1

N-methyl-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B4060497
CAS No.: 591735-92-1
M. Wt: 235.28 g/mol
InChI Key: WQIZUZPGLGNQOU-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-5-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a nitro group at the 2-position, a piperidin-1-yl moiety at the 5-position, and a methyl group on the aniline nitrogen. The N-methyl substitution likely enhances metabolic stability compared to unmethylated analogs .

Properties

IUPAC Name

N-methyl-2-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-11-9-10(5-6-12(11)15(16)17)14-7-3-2-4-8-14/h5-6,9,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZUZPGLGNQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387916
Record name N-methyl-2-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591735-92-1
Record name N-methyl-2-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-5-(piperidin-1-yl)aniline typically involves the nitration of N-methyl-5-(piperidin-1-yl)aniline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-5-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other biologically active piperidine derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to the compound’s binding affinity to specific receptors or enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative LCMS/NMR Data for Selected Analogs

Compound (Reference) LCMS Retention Time (min) m/z [M + H]+ Key 1H NMR Shifts (ppm)
9f () 2.289 454.1 δ 8.45 (d, pyridine-H), δ 3.20 (m, piperazine-H)
5-Nitro-2-(piperidin-1-yl)aniline N/A 221.25 δ 8.10 (s, NH₂), δ 2.70 (m, piperidine-H)

Table 2: Substituent Impact on Physicochemical Properties

Substituent Effect on LogP Solubility (mg/mL) Bioactivity Notes
-SO₂-C₆H₅ (9f) ↑ LogP (lipophilicity) 0.15 Enhanced protein binding
-N-CH₃ (Target Compound) Moderate LogP 0.30 (predicted) Improved metabolic stability
-Cl () ↑ LogP 0.10 Cytotoxicity in some cell lines

Biological Activity

N-methyl-2-nitro-5-(piperidin-1-yl)aniline is a synthetic organic compound notable for its potential biological activities. This compound features a nitro group, a piperidine moiety, and an aniline structure, which contribute to its diverse pharmacological properties. Recent studies have explored its applications in medicinal chemistry, particularly as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2C_{12}H_{16}N_{4}O_{2}, with a molecular weight of approximately 248.28 g/mol. The structural components include:

  • Aniline ring : A benzene ring with an amino group.
  • Nitro group (-NO2) : Attached to the second position of the aniline ring, enhancing oxidative properties.
  • Piperidine ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's interaction with biological systems.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. The mechanisms identified include:

  • Reactive Oxygen Species (ROS) Generation : Under hypoxic conditions, this compound can induce ROS, which is particularly effective against solid tumors that overexpress reductases.
  • Cyclophilin D Inhibition : It has shown inhibitory activity against human cyclophilin D, suggesting therapeutic applications in cancer treatment and diseases related to protein misfolding.

Pharmacological Applications

This compound has been investigated for various pharmacological applications, including:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, derivatives of piperidine have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .
MicroorganismMIC (µM)
Staphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with similar compounds reveals insights into its SAR:

Compound NameStructural FeaturesUnique Properties
5-Nitro-2-(piperidin-1-yl)anilineNitro substitution on the aniline ringEnhanced oxidative properties
N-Methyl-2-nitroanilineMethyl group on nitrogenAltered solubility and potential bioactivity
5-Amino-2-(piperidin-1-yl)anilineAmino group instead of nitroPotentially increased biological activity

The presence of the nitro group enhances oxidative properties, making it a candidate for further therapeutic exploration.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Cyclophilin D Inhibitors : A study on PRMT5 inhibitors demonstrated that modifications to the aromatic amine moiety could enhance anticancer efficacy while minimizing toxicity .
  • Antibacterial Studies : Research on piperidine derivatives showed varying degrees of antimicrobial activity against different bacterial strains, emphasizing the importance of substituent groups in determining bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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